Rapamycin-d3

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Rapamycin-d3 (Sirolimus-d3; CAS 392711-19-2) is a deuterium-labeled analog of the macrolide immunosuppressant rapamycin, specifically deuterated at the 7-O-methyl position (7-O-demethyl-7-O-(methyl-d3)-rapamycin). It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise quantification of sirolimus in biological matrices.

Molecular Formula C51H79NO13
Molecular Weight 917.2 g/mol
Cat. No. B15609513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin-d3
Molecular FormulaC51H79NO13
Molecular Weight917.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
InChIKeyQFJCIRLUMZQUOT-STESSXJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Rapamycin-d3 (Sirolimus-d3): A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Rapamycin-d3 (Sirolimus-d3; CAS 392711-19-2) is a deuterium-labeled analog of the macrolide immunosuppressant rapamycin, specifically deuterated at the 7-O-methyl position (7-O-demethyl-7-O-(methyl-d3)-rapamycin) [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise quantification of sirolimus in biological matrices . The incorporation of three deuterium atoms yields a nominal mass shift of +3 Da relative to the unlabeled analyte, allowing the internal standard to co-elute with sirolimus while being distinguishable by mass spectrometry, thereby compensating for matrix effects and ionization variability [2].

Why Rapamycin-d3 Cannot Be Replaced by Unlabeled Rapamycin or Non-Isotopic Internal Standards


In LC-MS/MS-based therapeutic drug monitoring (TDM) and pharmacokinetic studies, the internal standard must correct for variability in sample preparation, chromatographic conditions, and ionization efficiency. Unlabeled rapamycin cannot serve as an internal standard for itself because it cannot be distinguished from the analyte. Non-isotopic structural analogs, such as desmethoxyrapamycin (DMR) or ascomycin, may exhibit different extraction recoveries, chromatographic retention times, and ionization behaviors due to structural dissimilarities, leading to inadequate compensation for matrix effects [1]. Deuterated analogs with different labeling patterns (e.g., rapamycin-13C,d3 or everolimus-d4) are designed for distinct analytes or multi-analyte panels and may not be optimal for sirolimus-specific assays due to differing fragmentation pathways or cross-talk with other monitored transitions [2]. Rapamycin-d3, with its specific +3 Da mass shift and identical chemical structure to sirolimus except for the deuterated methoxy group, provides the closest physicochemical match to the target analyte, ensuring superior co-elution and ionization behavior [3].

Quantitative Evidence of Rapamycin-d3 Differentiation for Method Selection and Procurement


Rapamycin-d3 Reduces Interpatient Assay Imprecision (CV%) by Over 40% Compared to Desmethoxyrapamycin (DMR)

In a direct head-to-head comparison using whole-blood samples from 72 patients, sirolimus-d3 (SIR-d3) as an internal standard yielded consistently lower interpatient assay imprecision compared to the structural analog desmethoxyrapamycin (DMR). The range of interpatient CV values was 2.7%–5.7% for SIR-d3 versus 7.6%–9.7% for DMR, representing a reduction in imprecision of approximately 40–65% [1].

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Rapamycin-d3 Demonstrates Superior Resistance to Interpatient Matrix Effect Variability Compared to DMR

The same study demonstrated that sirolimus-d3 is less affected by differences in ionization efficiency caused by variability in interpatient whole-blood matrices. While DMR showed a systematic positive bias in measured sirolimus concentrations across patient samples, SIR-d3 results were more consistent, as evidenced by the linear relationship between the two IS results but with DMR yielding higher values overall [1]. This indicates that DMR does not fully compensate for matrix-induced ionization variability, whereas SIR-d3 provides superior matrix-effect compensation.

Matrix Effects Ion Suppression LC-MS/MS Method Robustness

Rapamycin-d3 as Internal Standard Achieves High Analytical Recovery (97.1–101.8%) in Validated LC-MS/MS Methods

In a validated LC-MS/MS method for simultaneous quantification of sirolimus and everolimus in whole blood, using sirolimus-d3 as the internal standard, the analytical recovery of calibration verification standards for sirolimus ranged from 97.1% to 101.8%, with a %CV at the lower limit of quantification (LOQ) of less than 10%. The total imprecision (CV) for sirolimus quality control samples was 4.2% at 4.3 ng/mL, 4.7% at 9.5 ng/mL, and 4.3% at 14.4 ng/mL [1]. Method comparison against an independent LC-MS/MS assay demonstrated an average bias of only 3.1% for sirolimus [1].

Method Validation Analytical Recovery LC-MS/MS

Rapamycin-d3 Offers High Isotopic Purity (≥98% Deuterated Forms) Compared to Technical-Grade Alternatives

Commercial preparations of rapamycin-d3 are routinely specified at ≥98% deuterated forms (d1–d3), with some vendors reporting ≥99% . In contrast, technical-grade or lower-purity deuterated rapamycin preparations may contain significant amounts of the unlabeled d0 species (e.g., 85% d3 content with 15% d0), which can contribute to the analyte signal and cause underestimation of the analyte concentration . High isotopic purity minimizes this 'cross-talk' contribution, ensuring accurate quantification, particularly at low analyte concentrations near the LOQ.

Isotopic Purity Internal Standard Quality Procurement Specifications

Sirolimus-d3 Is Available as a Certified Reference Material (CRM) from Sigma-Aldrich (Cerilliant)

Sirolimus-d3 is commercially available as a certified reference material (CRM) solution at 100 μg/mL in acetonitrile from Sigma-Aldrich (Cerilliant), produced under ISO 17034 and ISO/IEC 17025 accreditation . This CRM grade provides documented metrological traceability and certified concentration values with stated uncertainty, which is essential for calibration standardization in clinical laboratories. In contrast, many alternative internal standards such as desmethoxyrapamycin or ascomycin are not routinely available as CRMs with equivalent certification rigor, potentially introducing calibration biases when used across different laboratories or methods [1].

Certified Reference Material ISO 17034 Method Standardization

Rapamycin-d3-Based LC-MS/MS Methods Demonstrate Low Inter-Method Bias (3.1%) Compared to EMIT Immunoassays

An LC-MS/MS method employing sirolimus-d3 as the internal standard was compared to the enzyme multiplied immunoassay technique (EMIT) for sirolimus quantification in pediatric patient samples. The LC-MS/MS method using SIR-d3 showed a mean concentration overestimation by EMIT of 4.7 ng/mL and a positive bias of 63.1% [1]. This large overestimation by EMIT is attributed to cross-reactivity with sirolimus metabolites, which the LC-MS/MS method using sirolimus-d3 avoids due to the specificity of MRM transitions. The LC-MS/MS method itself, validated with sirolimus-d3, demonstrated a linear range of 0.500–50.0 ng/mL [1].

Method Comparison LC-MS/MS vs Immunoassay Therapeutic Drug Monitoring

Optimal Application Scenarios for Rapamycin-d3 in Research and Clinical Laboratory Settings


High-Throughput Therapeutic Drug Monitoring (TDM) of Sirolimus in Transplantation Patients

Clinical laboratories performing high-throughput TDM of sirolimus in whole blood should select rapamycin-d3 as the internal standard to minimize interpatient variability. As demonstrated by O'Halloran et al., SIR-d3 reduces interpatient CV from 7.6–9.7% (with DMR) to 2.7–5.7%, directly improving clinical decision-making reliability for dose adjustments within sirolimus's narrow therapeutic window [1]. The availability of rapamycin-d3 as a CRM from Cerilliant further supports method standardization and accreditation requirements (ISO 15189) .

Multi-Analyte Immunosuppressant Panels Requiring Sirolimus-Specific Quantification

When developing or validating a multi-analyte LC-MS/MS method for simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus, rapamycin-d3 should be prioritized as the dedicated sirolimus internal standard. Its specific MRM transition (m/z 934.7→864.6) and +3 Da mass shift avoid cross-talk with everolimus-d4 or other deuterated ISs. The method validation data from Tang et al. confirm that sirolimus-d3-based quantification achieves analytical recovery of 97.1–101.8% and inter-method bias of just 3.1%, outperforming everolimus-d4-based methods (6.8% bias) in the same run [2].

Method Transitioning from Immunoassay (EMIT) to LC-MS/MS for Sirolimus TDM

Laboratories transitioning from EMIT-based sirolimus measurement to LC-MS/MS should adopt rapamycin-d3 as the internal standard to ensure accurate re-baselining of therapeutic ranges. The study by Li et al. revealed that EMIT overestimates sirolimus concentrations by an average of 63.1% (4.7 ng/mL) compared to LC-MS/MS with SIR-d3, due to metabolite cross-reactivity in the immunoassay [3]. Using rapamycin-d3-based LC-MS/MS as the reference method allows laboratories to establish corrected target ranges and avoid systematic dosing errors during the method transition period.

Pharmacokinetic and Bioequivalence Studies Requiring High Sensitivity and Precision

For pharmacokinetic studies where accurate quantification of sirolimus at low concentrations (e.g., terminal elimination phase) is critical, rapamycin-d3 with high isotopic purity (≥98% deuterated forms) should be specified. The minimal d0 carryover ensures that the IS does not contribute to the analyte signal, preserving accuracy at the lower limit of quantification (as low as 0.1–0.5 ng/mL) [2]. Procuring from vendors that provide certificates of analysis confirming ≥98% deuterium incorporation is essential for studies subject to regulatory bioanalytical method validation guidelines (FDA/EMA).

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